Cas no 96017-10-6 ((2S)-2-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)-3-phenylpropanoic Acid)

(2S)-2-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)-3-phenylpropanoic Acid is a chiral isoindolinone derivative with potential applications in pharmaceutical and synthetic chemistry. Its structure features a stereogenic center at the 2-position, making it valuable for enantioselective synthesis. The compound's rigid isoindolinone core and phenylpropanoic acid moiety contribute to its utility as a building block for bioactive molecules or intermediates in drug development. Its well-defined stereochemistry ensures consistency in research applications, while the carboxyl group offers versatility for further functionalization. This compound may serve as a precursor for protease inhibitors or other pharmacologically active agents due to its peptide-like framework. Proper handling requires standard laboratory precautions for carboxylic acid-containing compounds.
(2S)-2-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)-3-phenylpropanoic Acid structure
96017-10-6 structure
Product Name:(2S)-2-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)-3-phenylpropanoic Acid
CAS No:96017-10-6
MF:C17H15NO3
MW:281.305904626846
MDL:MFCD00664644
CID:808134
PubChem ID:2764374
Update Time:2025-11-01

(2S)-2-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)-3-phenylpropanoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-(1-Oxoisoindolin-2-yl)-3-phenylpropanoic acid
    • 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid
    • 2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid
    • 2H-Isoindole-2-aceticacid, 1,3-dihydro-1-oxo-a-(phenylmethyl)-
    • 2S)-2-(1-oxo-1,3-dihydroisoindol-2-yl)-3-phenylpropanoic acid
    • 3-phenyl-2-(1-oxoisoindolin-2-yl)propionic acid
    • 3-phenyl-2-(1'-oxo-isoindoline)propanoic acid
    • N-1-(1-carboxy-2-phenylethyl)isoindolinone
    • (2S)-2-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)-3-phenylpropanoic Acid
    • MDL: MFCD00664644
    • Inchi: 1S/C17H15NO3/c19-16-14-9-5-4-8-13(14)11-18(16)15(17(20)21)10-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,20,21)
    • InChI Key: FZEBPJBRDFXKIH-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2CN1C(C(=O)O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 281.10500
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4

Experimental Properties

  • Melting Point: 212-214°C
  • PSA: 57.61000
  • LogP: 2.27620

(2S)-2-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)-3-phenylpropanoic Acid Security Information

  • HazardClass:IRRITANT

(2S)-2-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)-3-phenylpropanoic Acid Customs Data

  • HS CODE:2918300090
  • Customs Data:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

(2S)-2-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)-3-phenylpropanoic Acid Pricemore >>

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(2S)-2-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)-3-phenylpropanoic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:96017-10-6)(2S)-2-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)-3-phenylpropanoic Acid
Order Number:A1195261
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:27
Price ($):284.0/456.0/971.0
Email:sales@amadischem.com

Additional information on (2S)-2-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)-3-phenylpropanoic Acid

Introduction to (2S)-2-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)-3-phenylpropanoic Acid (CAS No. 96017-10-6)

Compound with the chemical name (2S)-2-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)-3-phenylpropanoic Acid and the CAS number 96017-10-6 represents a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The detailed exploration of its chemical characteristics, biological activities, and recent research findings provides a comprehensive understanding of its significance in modern medicinal chemistry.

The molecular structure of (2S)-2-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)-3-phenylpropanoic Acid consists of a complex arrangement of heterocyclic and aromatic rings, which contribute to its distinct pharmacophoric features. The presence of the 1-Oxo-2,3-dihydro-1H-isoindol moiety and the phenyl group in the side chain enhances its interaction with biological targets. This structural complexity is a key factor in its potential therapeutic applications.

In recent years, there has been growing interest in isoindole derivatives due to their diverse biological activities. Studies have shown that compounds containing the isoindole scaffold exhibit properties such as anti-inflammatory, anti-cancer, and antimicrobial effects. The specific configuration of the stereocenter at the (2S) position in (2S)-2-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)-3-phenylpropanoic Acid plays a crucial role in determining its biological efficacy. This stereochemical feature is often exploited in drug design to optimize potency and selectivity.

Research conducted by various academic institutions and pharmaceutical companies has highlighted the potential of this compound as a lead molecule for novel therapeutic agents. For instance, studies have demonstrated its ability to modulate key enzymatic pathways involved in disease progression. The phenylpropanoic acid moiety is particularly noteworthy, as it is known to enhance binding affinity to protein targets. This characteristic makes it an attractive candidate for further development.

The synthesis of (2S)-2-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)-3-phenylpropanoic Acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as chiral resolution and catalytic hydrogenation are employed to achieve the desired stereoselectivity. The complexity of the synthetic route underscores the compound's significance and the meticulous approach required for its production.

Evaluation of the pharmacokinetic properties of this compound is essential for assessing its suitability as a drug candidate. Preliminary studies indicate that it exhibits good solubility and stability under physiological conditions, which are critical factors for oral bioavailability. Additionally, its metabolic profile suggests potential for minimal side effects, making it a promising candidate for further clinical investigation.

The role of computational chemistry in understanding the behavior of complex molecules like (2S)-2-(1-Oxo-2,3-dihydro-1H-isoindol-2-yb)-3-phbnylpropanoic Acid cannot be overstated. Molecular modeling techniques have been utilized to predict binding interactions with biological targets and to optimize drug-like properties. These computational approaches complement experimental studies and provide valuable insights into the compound's mechanism of action.

In conclusion, (2S)-2-(1-Oxo--dihydro--H--isoindol--y)--3-phbnylpropanoic Acid (CAS No. 96017--10--6) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features, combined with promising biological activities observed in preclinical studies, make it a valuable candidate for further development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutics.

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Amadis Chemical Company Limited
(CAS:96017-10-6)(2S)-2-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)-3-phenylpropanoic Acid
A1195261
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):284.0/456.0/971.0
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